molecular formula C22H24N4O2 B12473303 N',N''-cyclohexane-1,4-diylidenebis(2-phenylacetohydrazide)

N',N''-cyclohexane-1,4-diylidenebis(2-phenylacetohydrazide)

Katalognummer: B12473303
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: JCUMKLPFSXKBPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’,N’'-cyclohexane-1,4-diylidenebis(2-phenylacetohydrazide) is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring and phenylacetohydrazide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’'-cyclohexane-1,4-diylidenebis(2-phenylacetohydrazide) typically involves the reaction of cyclohexane-1,4-dione with 2-phenylacetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’,N’'-cyclohexane-1,4-diylidenebis(2-phenylacetohydrazide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various halogenating agents, acids, or bases depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N’,N’'-cyclohexane-1,4-diylidenebis(2-phenylacetohydrazide) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of N’,N’'-cyclohexane-1,4-diylidenebis(2-phenylacetohydrazide) involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-cyclohexane-1,2-diylidene-bis(4-methoxybenzoylhydrazide)
  • 4,4’-(Cyclohexane-1,1-diyl)bis(N,N-di-p-tolylaniline)

Uniqueness

N’,N’'-cyclohexane-1,4-diylidenebis(2-phenylacetohydrazide) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C22H24N4O2

Molekulargewicht

376.5 g/mol

IUPAC-Name

2-phenyl-N-[[4-[(2-phenylacetyl)hydrazinylidene]cyclohexylidene]amino]acetamide

InChI

InChI=1S/C22H24N4O2/c27-21(15-17-7-3-1-4-8-17)25-23-19-11-13-20(14-12-19)24-26-22(28)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,25,27)(H,26,28)

InChI-Schlüssel

JCUMKLPFSXKBPQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=NNC(=O)CC2=CC=CC=C2)CCC1=NNC(=O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.